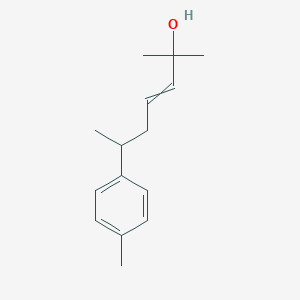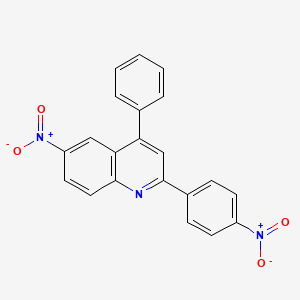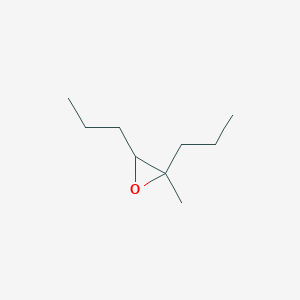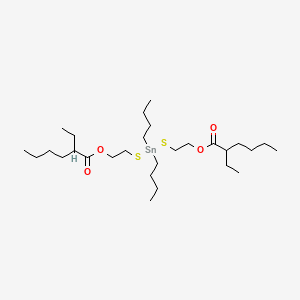
Benzoic acid--(trifluorosilyl)methanol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–(trifluorosilyl)methanol (1/1) is a unique compound that combines the properties of benzoic acid and trifluorosilyl methanol Benzoic acid is a well-known aromatic carboxylic acid, while trifluorosilyl methanol is a silicon-containing alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–(trifluorosilyl)methanol (1/1) typically involves the reaction of benzoic acid with trifluorosilyl methanol under controlled conditions. One common method is to use a condensation reaction, where benzoic acid is reacted with trifluorosilyl methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzoic acid–(trifluorosilyl)methanol (1/1) may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–(trifluorosilyl)methanol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzoic acid, halobenzoic acid, sulfonated benzoic acid.
Scientific Research Applications
Benzoic acid–(trifluorosilyl)methanol (1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid–(trifluorosilyl)methanol (1/1) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can inhibit or activate certain biochemical pathways.
Disrupting cell membranes: This can lead to antimicrobial or antifungal effects.
Modulating gene expression: This can influence cellular processes and responses.
Comparison with Similar Compounds
Benzoic acid–(trifluorosilyl)methanol (1/1) can be compared with other similar compounds, such as:
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trifluorosilyl methanol: A silicon-containing alcohol with unique chemical properties.
Salicylic acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.
4-(Trifluoromethyl)benzoic acid: A benzoic acid derivative with a trifluoromethyl group, known for its antifungal activity.
The uniqueness of benzoic acid–(trifluorosilyl)methanol (1/1) lies in its combination of benzoic acid and trifluorosilyl methanol, which imparts distinct chemical and biological properties not found in the individual components.
Properties
CAS No. |
73303-94-3 |
|---|---|
Molecular Formula |
C8H9F3O3Si |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
benzoic acid;trifluorosilylmethanol |
InChI |
InChI=1S/C7H6O2.CH3F3OSi/c8-7(9)6-4-2-1-3-5-6;2-6(3,4)1-5/h1-5H,(H,8,9);5H,1H2 |
InChI Key |
LLCVDDNCQXCINT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(O)[Si](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



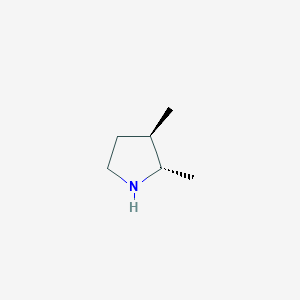

![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
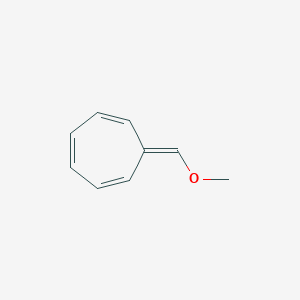
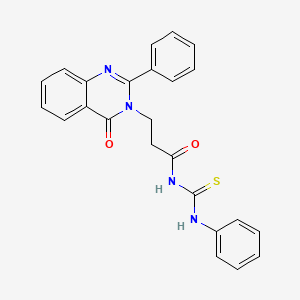
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)
